1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
The compound 1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (hereafter referred to as Compound A) features a hybrid heterocyclic scaffold combining triazolo[4,3-a]pyridine, 1,2,4-oxadiazole, and tetrahydrofuran (THF) moieties linked via a urea bridge. The 1,2,4-triazole and oxadiazole rings are known for their metabolic stability and hydrogen-bonding capabilities, while the THF group may enhance solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-10-19-15(26-22-10)12-5-2-6-23-13(20-21-14(12)23)9-18-16(24)17-8-11-4-3-7-25-11/h2,5-6,11H,3-4,7-9H2,1H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRBIVNPCDVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of oxadiazole and triazole moieties linked to a tetrahydrofuran group. The structural diversity is hypothesized to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C16H20N6O3
- Molecular Weight : 364.37 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that derivatives of oxadiazole and triazole are often associated with significant cytotoxic effects against various cancer cell lines.
The proposed mechanism involves the interaction of the compound with specific enzymes and receptors within cancer cells. The oxadiazole and triazole rings are known to inhibit key enzymes involved in cell proliferation and survival pathways.
Efficacy Against Cancer Cell Lines
Several studies have reported on the efficacy of similar compounds against various cancer types. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 9 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 6.72 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 4.87 | Inhibition of migration |
Case Studies
- Anticancer Activity
- Cell Cycle Arrest
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other known heterocyclic compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ataluren | Heterocyclic | Duchenne muscular dystrophy treatment |
| Azilsartan | Pyridine-based | Antihypertensive effects |
| Opicapone | Triazole-based | Parkinson's disease adjunct therapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs of Compound A and their distinguishing features are summarized below:
Key Comparative Findings
Bioactivity and Target Engagement
- Triazole/Oxadiazole Hybrids : Compounds with 1,2,4-triazole and oxadiazole motifs (e.g., Compound A and ) are hypothesized to inhibit kinases or proteases due to their ability to form hydrogen bonds with catalytic residues . The biphenyl analog in showed higher cellular permeability (Caco-2 Papp >20 ×10⁻⁶ cm/s) but reduced aqueous solubility (<10 µg/mL) compared to Compound A , which may benefit from the THF group’s polarity .
- Thiadiazole vs. Oxadiazole: Thidiazuron (thiadiazole-urea) lacks the triazole-pyridine core but shares urea-linked heterocycles. oxygen (oxadiazole) alters electronic properties and target specificity.
Pharmacokinetic Properties
- Solubility and Metabolism : The THF group in Compound A likely improves solubility (predicted LogS ≈ -3.5) compared to biphenyl analogs (LogS ≈ -5.2) . Additionally, the methyl-oxadiazole in Compound A may resist oxidative metabolism better than phenyl-substituted oxadiazoles, as seen in microsomal stability assays (t₁/₂ >60 mins) .
- flexible triazoloazepine derivatives (e.g., ), which showed reduced selectivity in kinase panel screens .
Similarity Indexing and SAR Trends
- Using Tanimoto coefficient-based similarity indexing (as in ), Compound A shares ~65% structural similarity with the pyrrolidine-oxadiazole urea derivative , primarily due to the urea-oxadiazole motif. However, bioactivity clustering (per ) suggests that THF and triazolo-pyridine groups may shift its mode of action toward targets like PI3K or mTOR, unlike the EGFR-focused activity of .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
